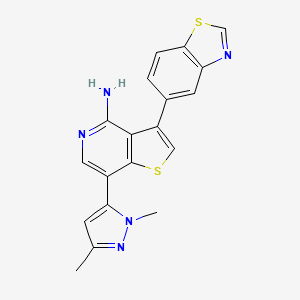
PF-06260933
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
PF-06260933, also known as PF-6260933 or 5-(4-Chlorophenyl)-[3,3’-bipyridine]-6,6’-diamine, is a highly selective small-molecule inhibitor of MAP4K4 . MAP4K4, also known as HGK, is a member of the mitogen-activated protein kinase kinase kinase kinases (MAP4Ks) family . It plays a crucial role in various cellular processes, including inflammation, insulin resistance, and endothelial cell function .
Mode of Action
This compound interacts with its target, MAP4K4, by binding to the kinase domain, thereby inhibiting its activity . The IC50 values for kinase and cell are 3.7 nM and 160 nM, respectively . This interaction leads to a decrease in MAP4K4-mediated cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting MAP4K4, this compound can modulate this pathway, leading to changes in cellular responses to various stimuli. For instance, it has been shown to enhance the resistance of human aortic endothelial cells to TNF-α-induced increases in endothelial permeability .
Result of Action
The inhibition of MAP4K4 by this compound has several cellular effects. In vitro, it has been shown to prevent TNF-α-mediated endothelial permeability . Furthermore, it has been reported to ameliorate plaque development and/or promote plaque regression in an animal model .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-6260933 erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von PF-6260933 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Kosteneffizienz und Skalierbarkeit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Einhaltung der Industriestandards zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-6260933 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Formen führen kann. Substitutionsreaktionen können zu einer Vielzahl von modifizierten Verbindungen mit unterschiedlichen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
PF-6260933 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle von MAP4K4 in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für Krankheiten untersucht, die mit abnormaler Kinaseaktivität zusammenhängen, wie z. B. Krebs und entzündliche Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Kinasewege abzielen
Wirkmechanismus
PF-6260933 entfaltet seine Wirkung durch selektive Hemmung der Aktivität von MAP4K4. Diese Kinase ist an verschiedenen zellulären Prozessen beteiligt, darunter Entzündungen, Zellmigration und Apoptose. Durch die Hemmung von MAP4K4 kann PF-6260933 diese Prozesse modulieren, was zu potenziellen therapeutischen Vorteilen führt. Die Verbindung bindet an die aktive Stelle der Kinase und verhindert deren Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege .
Wissenschaftliche Forschungsanwendungen
PF-6260933 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of MAP4K4 in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases related to abnormal kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways
Vergleich Mit ähnlichen Verbindungen
PF-6260933 ist einzigartig in seiner hohen Selektivität und Potenz als MAP4K4-Inhibitor. Zu ähnlichen Verbindungen gehören:
PF-06260933 Hydrochlorid: Eine Hydrochloridsalzform von PF-6260933 mit ähnlichen inhibitorischen Eigenschaften.
This compound Dihydrochlorid: Eine weitere Salzform mit erhöhter Löslichkeit und Stabilität.
Andere MAP4K4-Inhibitoren: Verbindungen wie BI-3406 und Takinib, die ebenfalls auf MAP4K4 abzielen, aber in Selektivität und Potenz unterschiedlich sein können
Eigenschaften
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCIHZXOGHCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?
A: this compound acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, this compound disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with this compound could potentially improve insulin sensitivity [].
Q2: What is the evidence for the in vivo efficacy of this compound in preclinical models?
A: In a murine model of subarachnoid hemorrhage, administration of this compound led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that this compound could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, this compound, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.
Q3: What are the potential applications of this compound based on its mechanism of action?
A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, this compound holds potential therapeutic value for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




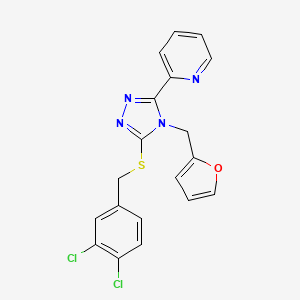


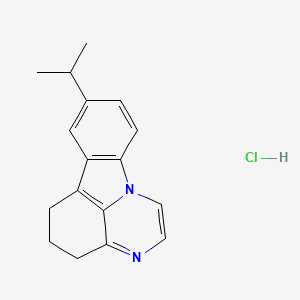
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
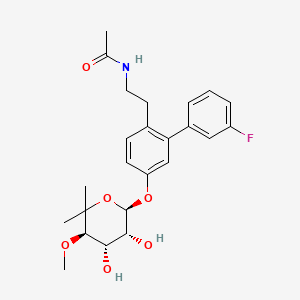
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

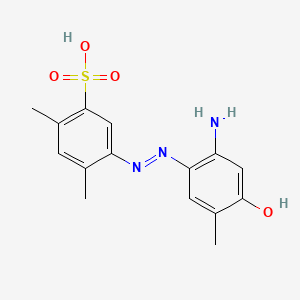
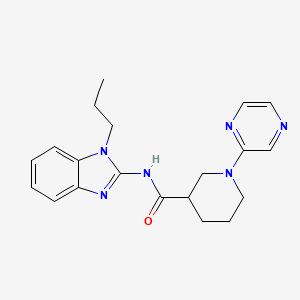
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
